molecular formula C14H12Cl2N2O2 B8590341 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine

4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine

Cat. No.: B8590341
M. Wt: 311.2 g/mol
InChI Key: JVYKFTSRHBWVPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine typically involves multi-step organic reactions. One common route might include:

    Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.

    Chlorination: Chlorination of the pyrimidine ring at the 4 and 6 positions.

    Etherification: Formation of the o-methoxyphenoxy group through etherification.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative of the compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes or receptors.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-cyclopropyl-5-phenoxypyrimidine: Lacks the methoxy group.

    4,6-Dichloro-2-cyclopropyl-5-(o-methylphenoxy)-pyrimidine: Has a methyl group instead of a methoxy group.

Uniqueness

4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine is unique due to the presence of the o-methoxyphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

4,6-dichloro-2-cyclopropyl-5-(2-methoxyphenoxy)pyrimidine

InChI

InChI=1S/C14H12Cl2N2O2/c1-19-9-4-2-3-5-10(9)20-11-12(15)17-14(8-6-7-8)18-13(11)16/h2-5,8H,6-7H2,1H3

InChI Key

JVYKFTSRHBWVPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3CC3)Cl

Origin of Product

United States

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